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molecular formula C11H9NO4 B8425599 Carbethoxyphthalimide

Carbethoxyphthalimide

Cat. No. B8425599
M. Wt: 219.19 g/mol
InChI Key: URZKCMPZWPHMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196104B2

Procedure details

2-Amino-3-picoline (1.00 mL, 8.62 mmol) was dissolved in DMF (30 mL) at 23° C., and treated with solid carboethoxy-phthalimide (1.89 g, 8.64 mmol), followed by TEA (1.44 mL, 10.3 mmol). The resulting solution was stirred at 23° C. for 15 h. After 15 h, the mixture was diluted with EtOAc (50 mL), and washed with saturated NaCl (1×50 mL), H2O (1×50 mL), dried (MgSO4), and concentrated in vacuo to a yellow solid. Purification over silica gel (0 to 50% EtOAc/Hexanes) provided the title compound as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([C:14]1[CH:24]=[CH:23][CH:22]=[C:16]2C(N[C:20](=[O:21])[C:15]=12)=O)(OCC)=[O:10]>CN(C=O)C.CCOC(C)=O>[CH3:8][C:7]1[C:2]([N:1]2[C:9](=[O:10])[C:14]3=[CH:24][CH:23]=[CH:22][CH:16]=[C:15]3[C:20]2=[O:21])=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(=O)(OCC)C1=C2C(C(=O)NC2=O)=CC=C1
Step Three
Name
TEA
Quantity
1.44 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 23° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 h
Duration
15 h
WASH
Type
WASH
Details
washed with saturated NaCl (1×50 mL), H2O (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification over silica gel (0 to 50% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC=1C(=NC=CC1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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